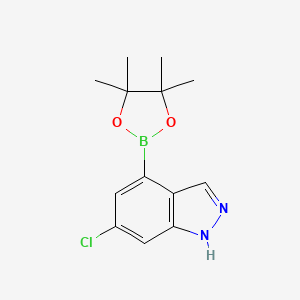

Isodomoic acid G

描述

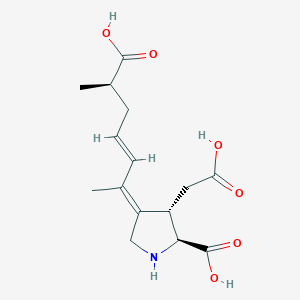

Isodomoic acid G is a member of the kainoid family of marine natural products, which are known for their potent neuroexcitatory properties. These compounds are structurally related to kainic acid and domoic acid, both of which have been extensively studied for their pharmacological activities. This compound, in particular, has garnered interest due to its unique structural features and biological activities.

作用机制

Target of Action

Isodomoic Acid G, like its parent compound Domoic Acid (DOM), is a naturally occurring excitatory amino acid . Its primary targets are the glutamate receptors (GluRs) . These receptors play a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

This compound, similar to DOM and its analogue kainic acid (KA), is excitotoxic . It mediates its toxic effects through the activation of GluRs . This activation involves the participation and co-activation of both N-methyl-D-aspartate (NMDA) receptors and non-NMDA receptor subtypes . The compound has a very strong affinity for these receptors, which results in excitotoxicity .

Biochemical Pathways

The activation of GluRs by this compound leads to an integrative action on ionotropic glutamate receptors at both sides of the synapse . This action is coupled with the effect of blocking the channel from rapid desensitization

Result of Action

The activation of GluRs by this compound results in excitotoxicity , a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate . This can lead to neurological diseases .

Action Environment

This compound is most commonly associated with toxic blooms of marine phytoplankton, resulting in contamination of shellfish and other species . Environmental factors such as the presence of these toxic blooms can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Isodomoic acid G interacts with various enzymes, proteins, and other biomolecules. It is synthesized from a common intermediate using a silicon-based cross-coupling reaction . The trans-2,3-disubstituted pyrrolidine core fragment is accessed through a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of a vinylglycine-derived 1,6-enyne .

Cellular Effects

It is known that its parent compound, domoic acid, is a potent neurodevelopmental toxin with relevance to both food safety issues and the etiology of neurological diseases .

Molecular Mechanism

It is known that its synthesis involves a nickel-catalyzed cyclization that constructs the pyrrolidine ring while simultaneously establishing either the E or Z stereochemistry of an exocyclic tetrasubstituted alkene .

Temporal Effects in Laboratory Settings

It is known that its parent compound, domoic acid, exhibits changes in its effects over time .

Transport and Distribution

It is known that its parent compound, domoic acid, is transported and distributed within cells and tissues .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of isodomoic acid G involves a series of complex steps. One notable method includes a nickel-catalyzed cyclization that constructs the pyrrolidine ring while establishing the stereochemistry of an exocyclic tetrasubstituted alkene. This process involves the stereoselective assembly of both E- and Z-alkenes of the natural products . Another approach involves a sequential silylcarbocyclization and silicon-based cross-coupling process, which includes key transformations such as a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of an L-vinylglycine-derived 1,6-enyne .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity and specificity of the synthetic routes required. Most production methods are confined to laboratory settings and involve intricate organic synthesis techniques.

化学反应分析

Types of Reactions: Isodomoic acid G undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the alkene and pyrrolidine ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Isodomoic acid G has several scientific research applications:

Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.

Biology: Its neuroexcitatory properties make it a valuable tool for studying glutamate transmission and neurotoxicity.

Medicine: Research into this compound and related compounds can provide insights into the development of neuroprotective agents and treatments for neurological disorders.

Industry: While industrial applications are limited, its synthesis methods contribute to advancements in organic chemistry and catalysis.

相似化合物的比较

Domoic Acid: A potent neurotoxin found in marine algae, structurally similar to isodomoic acid G.

Kainic Acid: Another kainoid with neuroexcitatory properties, used as a pharmacological tool to study glutamate receptors.

Isodomoic Acids A, B, C, D, E, and F: These isomers share structural similarities with this compound but differ in their specific configurations and biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an exocyclic tetrasubstituted alkene. This structural feature distinguishes it from other isodomoic acids and contributes to its distinct biological activities.

属性

IUPAC Name |

(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCCBSBSRCARB-NMWGDLGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the core structural feature that makes isodomoic acids G and H unique within the domoic acid family of natural products?

A1: Unlike other members of the domoic acid family, isodomoic acids G and H possess a characteristic exocyclic tetrasubstituted alkene at the C4 position of the pyrrolidine ring. []

Q2: How does the stereochemistry at the C5' position of isodomoic acid G affect its structure?

A2: Researchers synthesized both the 5'-(R) and 5'-(S) isomers of this compound to determine its correct stereostructure. Comparison with an authentic sample confirmed the natural configuration. []

Q3: What innovative synthetic strategies have been employed in the total synthesis of this compound?

A3: Several successful total syntheses of this compound have been reported, highlighting distinct synthetic strategies:

- Nickel-catalyzed Cyclization: This method elegantly constructs the pyrrolidine ring and simultaneously establishes the desired E or Z stereochemistry of the exocyclic tetrasubstituted alkene. [, , ]

- Sequential Silylcarbocyclization/Silicon-Based Cross-Coupling: This approach leverages a rhodium-catalyzed carbonylative silylcarbocyclization to form the core pyrrolidine structure. Subsequent silicon-based cross-coupling introduces the side chain, showcasing the versatility of organosilicon chemistry. [, ]

Q4: How does the choice of reaction conditions in the synthesis of this compound influence the stereochemical outcome of key transformations?

A4: The development of a stereochemically divergent desilylative iodination reaction was crucial for accessing both isodomoic acids G and H from a common intermediate. By carefully modulating the reaction conditions, researchers achieved either inversion or retention of the double bond configuration during the iododesilylation step. This control enabled the selective synthesis of the E-alkenyl iodide, leading to this compound, or the Z-alkenyl iodide, a precursor to isodomoic acid H. [, ]

Q5: What key chemical transformations are central to the efficient assembly of this compound?

A5: The total syntheses of this compound leverage several important reactions:

- Diastereoselective Rhodium-Catalyzed Carbonylative Silylcarbocyclization: This reaction efficiently constructs the trans-2,3-disubstituted pyrrolidine core from a vinylglycine-derived 1,6-enyne, setting the stage for subsequent elaborations. [, ]

- Stereoselective Desilylative Iodination: This step is pivotal for controlling the alkene geometry in the final product. Careful optimization allows for either inversion or retention of configuration, enabling access to both isodomoic acids G and H. [, ]

- Alkenyl-Alkenyl Silicon-Based Cross-Coupling: This mild and efficient reaction unites the pyrrolidine core with the side chain, showcasing the utility of silicon-based cross-coupling strategies in natural product synthesis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

![N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine](/img/structure/B3034487.png)